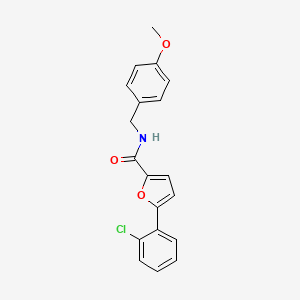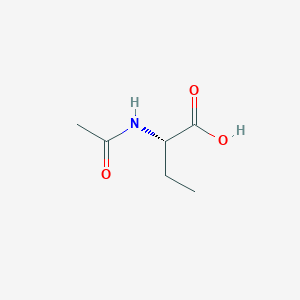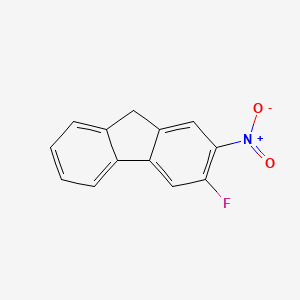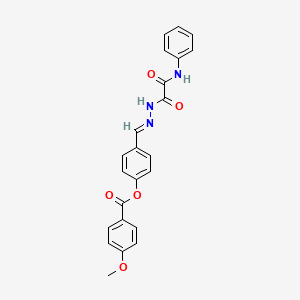![molecular formula C23H28O3 B11945051 2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone CAS No. 5341-00-4](/img/structure/B11945051.png)
2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is a complex organic compound with a unique structure that combines a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-2-naphthalenyl Group: This step involves the hydrogenation of naphthalene to produce decahydronaphthalene.
Attachment of the Propyl Chain: The decahydro-2-naphthalenyl group is then reacted with a propyl halide under basic conditions to form the 3-decahydro-2-naphthalenylpropyl intermediate.
Coupling with Hydroxynaphthoquinone: The final step involves coupling the intermediate with 3-hydroxynaphthoquinone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinone moiety can be reduced to form a hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-3-(decahydro-2-naphthalenyl)-2-methylguanidine: Shares the decahydro-2-naphthalenyl group but differs in its functional groups and overall structure.
Propanenitrile, 3-(dimethylamino)-: Although structurally different, it shares some chemical properties and reactivity patterns.
Uniqueness
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is unique due to its combination of a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.
特性
CAS番号 |
5341-00-4 |
|---|---|
分子式 |
C23H28O3 |
分子量 |
352.5 g/mol |
IUPAC名 |
3-[3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H28O3/c24-21-18-9-3-4-10-19(18)22(25)23(26)20(21)11-5-6-15-12-13-16-7-1-2-8-17(16)14-15/h3-4,9-10,15-17,24H,1-2,5-8,11-14H2 |
InChIキー |
IFXSMZUKQQEJIZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CC(CCC2C1)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


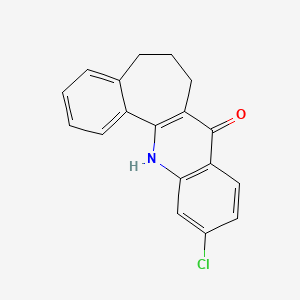

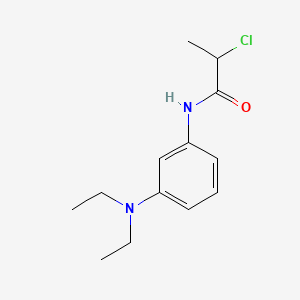
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
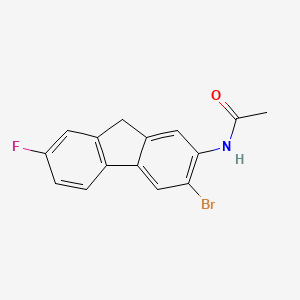
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

